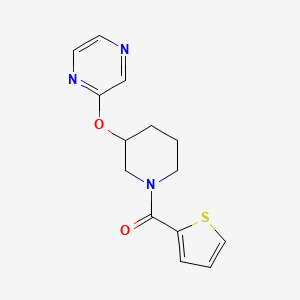
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Aplicaciones Científicas De Investigación
Enzyme Inhibitory Activities : A study by Cetin et al. (2021) focused on the synthesis and evaluation of thiophene-based heterocyclic compounds, including those related to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone. These compounds showed significant in vitro inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study highlights the potential of these compounds in enzyme inhibition and related pharmacological applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity : Inceler et al. (2013) synthesized a series of thiophene containing 1,3-diarylpyrazole derivatives, structurally related to the compound . These compounds were evaluated for their anticancer activity against various human cancer cells, with some showing promising inhibitory effects. The study provides insights into the potential use of these compounds in cancer treatment (Inceler, Yılmaz, & Baytas, 2013).
Antimicrobial and Phytotoxic Screening : Mumtaz et al. (2015) investigated the antimicrobial and phytotoxic properties of pyrazoline derivatives similar to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone. The study demonstrated that these compounds have significant antimicrobial activities, which could have implications in developing new antimicrobial agents (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).
Analgesic and Anti-inflammatory Activity : A study by Priyadarsini, Madhavarao, and Chowdary (2020) focused on synthesizing new pyrazole derivatives and evaluating their analgesic and anti-inflammatory activities. The compounds, structurally related to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone, showed significant activities, indicating their potential in pain and inflammation management (Priyadarsini, Madhavarao, & Chowdary, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It is known that similar compounds affect the growth of mycobacterium tuberculosis, suggesting that this compound may also interfere with the biochemical pathways necessary for the growth and survival of this organism .
Result of Action
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that this compound may also have a similar effect .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other organisms, the ph of the environment, and the presence of certain enzymes .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyrazin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(12-4-2-8-20-12)17-7-1-3-11(10-17)19-13-9-15-5-6-16-13/h2,4-6,8-9,11H,1,3,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKLBNGTGYRSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrazin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


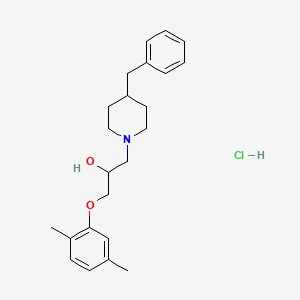

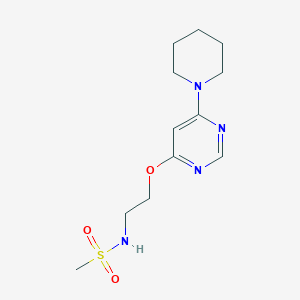
![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)
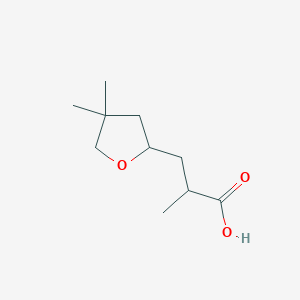
![Methyl 4-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2918562.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
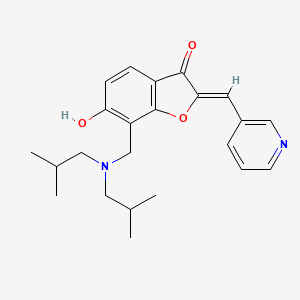
![3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2918571.png)